molecular formula C12H19NO8 B014780 N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester CAS No. 25875-99-4

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Cat. No. B014780
CAS RN: 25875-99-4
M. Wt: 305.28 g/mol
InChI Key: SPILYXOSOLBQAQ-CNYIRLTGSA-N
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Biochemical Analysis

Biochemical Properties

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester shows inhibitory activities against human neuraminidase enzymes NEU1, NEU2, NEU3, and NEU4 . It interacts with these enzymes and inhibits their activity, thereby affecting the sialylation-desialylation cycles that are crucial for various biological processes .

Cellular Effects

This compound has been shown to influence cell function . It can modulate gene expression and impact cell signaling pathways . Its effects on cellular metabolism are also noteworthy .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a rat model of potassium-induced seizures, it was observed that this compound reduces latency to first seizure and increases seizure duration .

Metabolic Pathways

This compound is involved in metabolic pathways that depend upon sialylation-desialylation cycles . It interacts with enzymes and cofactors involved in these pathways.

properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPILYXOSOLBQAQ-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448987
Record name Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25875-99-4
Record name Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 2
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 3
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 4
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 5
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 6
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

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